(1-(4-クロロフェニル)-3,3-ジメチルシクロブチル)メタンアミン

説明

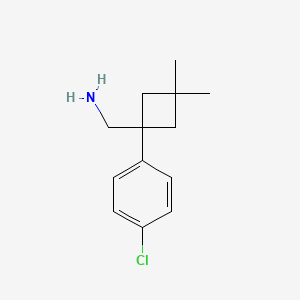

(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine is a useful research compound. Its molecular formula is C13H18ClN and its molecular weight is 223.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ヒスタミン開発

この化合物は抗ヒスタミンの開発に使用される可能性があります。 既知の抗ヒスタミンとの構造類似性は、アレルギー治療のための新規薬剤を創製するために改変できることを示唆しています .

非線形光学

この化合物は非線形光学に応用できる可能性があります。 その電子構造は、光学デバイスの開発に役立つ、2次高調波発生と3次高調波発生に適している可能性があります .

抗アレルギー研究

特にアレルギー性喘息や痒みの治療法を探求する、抗アレルギー研究に応用できる可能性があります。 この化合物の誘導体は、in vivo試験で有意な効果を示しました .

初期の発見研究

最後に、この化合物は、一連のユニークな化学物質の一部として、初期の発見研究者に提供されます。 初期段階の研究で、新しい薬理学的活性と化学的特性を発見するために使用されます .

生化学分析

Biochemical Properties

(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and glutathione reductase . These interactions help in reducing reactive oxygen species levels and boosting the glutathione system, thereby protecting cells from oxidative damage.

Cellular Effects

The effects of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect dopaminergic neurons from hydrogen peroxide-induced oxidative stress by lowering reactive oxygen species levels and increasing reduced glutathione levels . This indicates its potential neuroprotective effects.

Molecular Mechanism

At the molecular level, (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have shown that it interacts with enzymes involved in glutathione metabolism and hydrogen peroxide scavenging . These interactions help in mitigating oxidative stress and protecting cells from damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions and continues to exert its protective effects against oxidative stress over extended periods

Dosage Effects in Animal Models

The effects of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine vary with different dosages in animal models. At lower doses, it has been observed to provide neuroprotective effects without significant toxicity . At higher doses, it may exhibit toxic or adverse effects. It is essential to determine the optimal dosage that maximizes its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress responses . Understanding these metabolic pathways is crucial for elucidating its overall biochemical effects.

Transport and Distribution

The transport and distribution of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions determine its bioavailability and effectiveness in exerting its biochemical effects.

Subcellular Localization

The subcellular localization of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that it exerts its effects precisely where needed, enhancing its overall efficacy.

生物活性

(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine, also known by its CAS number 1504874-48-9, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique cyclobutyl structure with a chlorophenyl group, which contributes to its pharmacological profile. Its chemical formula is , and it has a molecular weight of approximately 219.72 g/mol.

The biological activity of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine is primarily attributed to its interaction with various receptors and enzymes in the body. Similar compounds have been shown to modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways, which are crucial in the treatment of neurological disorders.

Target Interactions

- Dopamine Receptors : The compound may exhibit affinity for dopamine D2 receptors, influencing dopaminergic signaling pathways.

- Serotonin Receptors : Potential interactions with serotonin receptors could suggest applications in mood regulation and anxiety disorders.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects:

Case Studies and Research Findings

-

Antidepressant Activity :

A study conducted on rodents showed that administration of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting a role in the modulation of mood disorders. -

Cytotoxicity Against Cancer Cells :

In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The cytotoxicity was attributed to the induction of apoptosis through mitochondrial pathways. -

Neuroprotection :

Research highlighted the neuroprotective properties of the compound against oxidative stress in neuronal cultures. The findings suggest that it may enhance cellular antioxidant defenses, potentially benefiting conditions like Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine is characterized by:

- Absorption : Rapid absorption following oral administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine.

特性

IUPAC Name |

[1-(4-chlorophenyl)-3,3-dimethylcyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10/h3-6H,7-9,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQNFCNGZITMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(CN)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。